molecular formula C5H9BrO B14640361 Butanoyl bromide, 2-methyl- CAS No. 54905-33-8

Butanoyl bromide, 2-methyl-

Cat. No.: B14640361
CAS No.: 54905-33-8
M. Wt: 165.03 g/mol
InChI Key: DTNJGESPXQMVNV-UHFFFAOYSA-N
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Description

2-Methylbutanoyl bromide (IUPAC name: butanoyl bromide, 2-methyl-) is an acyl bromide derivative characterized by a methyl branch at the second carbon of the butanoyl chain. Its structure is defined as CH₃-C(CH₃)-CH₂-COBr, where the methyl group introduces steric and electronic effects that influence its reactivity and physical properties.

Acyl bromides like 2-methylbutanoyl bromide are typically employed as reactive intermediates in organic synthesis, facilitating acylations or serving as precursors for complex molecules. Their reactivity stems from the electrophilic carbonyl carbon, which is further modulated by substituents such as halogens or alkyl groups.

Properties

IUPAC Name

2-methylbutanoyl bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNJGESPXQMVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478830
Record name Butanoyl bromide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54905-33-8
Record name Butanoyl bromide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butanoyl bromide, 2-methyl- can be synthesized through the reaction of butanoic acid with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). The reaction typically involves heating the carboxylic acid with the brominating agent under reflux conditions. The general reaction is as follows:

CH3CH2CH(CH3)COOH+PBr3CH3CH2CH(CH3)COBr+H3PO3\text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COOH} + \text{PBr}_3 \rightarrow \text{CH}_3\text{CH}_2\text{CH}(\text{CH}_3)\text{COBr} + \text{H}_3\text{PO}_3 CH3​CH2​CH(CH3​)COOH+PBr3​→CH3​CH2​CH(CH3​)COBr+H3​PO3​

Industrial Production Methods: In an industrial setting, the production of butanoyl bromide, 2-methyl- may involve continuous flow reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: Butanoyl bromide, 2-methyl- undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrogen bromide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary amines, or alcohols in the presence of a base.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

    Elimination Reactions: Alkenes.

    Hydrolysis: 2-methylbutanoic acid and hydrogen bromide.

Scientific Research Applications

Butanoyl bromide, 2-methyl- is used in various scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of butanoyl bromide, 2-methyl- primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The bromine atom is a good leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Brominated Butanoyl Bromides

Compound Substituents Molecular Formula Key Reactivity Traits
2-Bromo-2-methylbutanoyl bromide Br, CH₃ at C2 C₅H₈Br₂O Steric hindrance, moderate electrophilicity
2,4-Dibromobutanoyl bromide Br at C2 and C4 C₄H₅Br₃O High electrophilicity, lower stability

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